molecular formula C13H24O3 B12556969 oxan-2-yl 2-ethylhexanoate CAS No. 142877-09-6

oxan-2-yl 2-ethylhexanoate

Cat. No.: B12556969
CAS No.: 142877-09-6
M. Wt: 228.33 g/mol
InChI Key: SDCSFSCGUFHEGX-UHFFFAOYSA-N
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Description

Oxan-2-yl 2-ethylhexanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of an oxane ring and a 2-ethylhexanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-2-yl 2-ethylhexanoate typically involves the esterification of oxan-2-ol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Oxan-2-yl 2-ethylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield oxan-2-ol and 2-ethylhexanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride).

Major Products Formed

    Hydrolysis: Oxan-2-ol and 2-ethylhexanoic acid.

    Transesterification: New ester and alcohol.

    Reduction: Alcohol.

Scientific Research Applications

Oxan-2-yl 2-ethylhexanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.

Mechanism of Action

The mechanism of action of oxan-2-yl 2-ethylhexanoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ester group can undergo hydrolysis, releasing the active oxan-2-ol, which may exert its effects through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxan-2-yl acetate: Similar structure but with an acetate group instead of a 2-ethylhexanoate group.

    Oxan-2-yl propionate: Contains a propionate group instead of a 2-ethylhexanoate group.

    Oxan-2-yl butyrate: Contains a butyrate group instead of a 2-ethylhexanoate group.

Uniqueness

Oxan-2-yl 2-ethylhexanoate is unique due to the presence of the 2-ethylhexanoate group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

142877-09-6

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

oxan-2-yl 2-ethylhexanoate

InChI

InChI=1S/C13H24O3/c1-3-5-8-11(4-2)13(14)16-12-9-6-7-10-15-12/h11-12H,3-10H2,1-2H3

InChI Key

SDCSFSCGUFHEGX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC1CCCCO1

Origin of Product

United States

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